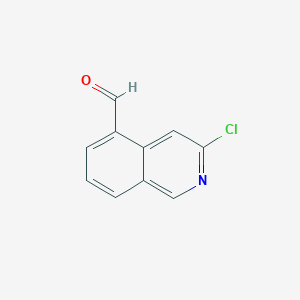

3-Chloroisoquinoline-5-carbaldehyde

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloroisoquinoline-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO/c11-10-4-9-7(5-12-10)2-1-3-8(9)6-13/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCJBAPNDXWEFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation of 3 Chloroisoquinoline 5 Carbaldehyde

Reactions of the Carbaldehyde Moiety

The aldehyde functional group in 3-chloroisoquinoline-5-carbaldehyde is a primary site for a variety of chemical transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation Reactions to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 3-chloroisoquinoline-5-carboxylic acid. This transformation is a fundamental reaction in organic synthesis, often achieved using strong oxidizing agents. libretexts.org Common reagents for the oxidation of aldehydes to carboxylic acids include potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 in sulfuric acid). libretexts.org Another effective reagent is potassium dichromate(VI) in the presence of dilute sulfuric acid. libretexts.orgchemguide.co.uk The reaction typically involves heating the aldehyde with the oxidizing agent to ensure complete conversion. libretexts.orgchemguide.co.uk Simplified equations often represent the oxidant as "[O]". chemguide.co.uk

| Reactant | Reagents | Product |

| This compound | KMnO4 or CrO3/H2SO4 or K2Cr2O7/H2SO4 | 3-Chloroisoquinoline-5-carboxylic acid |

Reduction Reactions to Alcohols

The carbaldehyde moiety can be reduced to a primary alcohol, (3-chloroisoquinolin-5-yl)methanol. This reduction is typically accomplished using hydride reagents. youtube.com Sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) are common reducing agents for converting aldehydes to primary alcohols. libretexts.orglibretexts.org These reagents act as a source of hydride ions (H-), which attack the electrophilic carbonyl carbon. libretexts.orglibretexts.org The resulting alkoxide intermediate is then protonated to yield the alcohol. libretexts.orglibretexts.org While both reagents are effective, LiAlH4 is a stronger reducing agent. libretexts.org

| Reactant | Reagents | Product |

| This compound | 1. NaBH4 or LiAlH42. H3O+ | (3-Chloroisoquinolin-5-yl)methanol |

Condensation Reactions and Schiff Base Formation

The aldehyde group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. researchgate.netwikipedia.org This reaction involves the nucleophilic addition of the amine to the carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). wikipedia.org These reactions are often catalyzed by an acid. researchgate.net Schiff bases are versatile intermediates in their own right and are used in the synthesis of various heterocyclic compounds and as ligands in coordination chemistry. researchgate.netwikipedia.org

| Reactant 1 | Reactant 2 | Product Type |

| This compound | Primary Amine (R-NH2) | Schiff Base (imine) |

Knoevenagel Condensations and Related Carbon-Carbon Bond Formations

The Knoevenagel condensation is a key carbon-carbon bond-forming reaction where an aldehyde or ketone reacts with an active methylene (B1212753) compound in the presence of a basic catalyst. wikipedia.orgsigmaaldrich.com This reaction is a modification of the aldol (B89426) condensation. wikipedia.org In the context of this compound, the aldehyde group can react with compounds containing an active methylene group, such as malononitrile (B47326) or ethyl cyanoacetate, to form a new carbon-carbon double bond. nih.gov The reaction is typically catalyzed by a weak base, like an amine, to facilitate the deprotonation of the active methylene compound. wikipedia.orgyoutube.com The initial product is often an α,β-unsaturated compound, resulting from the dehydration of the intermediate aldol-type adduct. sigmaaldrich.com

| Reactant 1 | Reactant 2 (Active Methylene Compound) | Catalyst (Weak Base) | Product Type |

| This compound | Malononitrile, Ethyl cyanoacetate, etc. | Piperidine, etc. | α,β-unsaturated derivative |

Reactions Involving the Chloro Substituent at C-3

The chlorine atom at the C-3 position of the isoquinoline (B145761) ring is susceptible to nucleophilic attack, enabling its replacement by a variety of nucleophiles.

Nucleophilic Aromatic Substitution Reactions

The chloro group at the C-3 position of the isoquinoline ring is activated towards nucleophilic aromatic substitution (SNAr). wikipedia.orgmasterorganicchemistry.com This is due to the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. wikipedia.orglibretexts.org The presence of the aldehyde group, another electron-withdrawing group, further enhances the electrophilicity of the ring, making it more susceptible to nucleophilic attack. masterorganicchemistry.com A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the chloride ion. These reactions are fundamental for the synthesis of a diverse array of 3-substituted isoquinoline derivatives. The reaction generally proceeds via a two-step addition-elimination mechanism. nih.govlibretexts.org

| Reactant | Nucleophile | Product |

| This compound | R-NH2 (Amine), R-O- (Alkoxide), R-S- (Thiolate), etc. | 3-Amino/Alkoxy/Thio-isoquinoline-5-carbaldehyde |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination, Suzuki Coupling)

The chloro-substituent at the C-3 position of the isoquinoline ring is anticipated to be an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. researchgate.netlibretexts.org It is expected that this compound would readily undergo this reaction to produce a variety of 3-aminoisoquinoline derivatives. The general mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation by the base, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. libretexts.org

The choice of ligand, base, and solvent is crucial for a successful transformation. nih.gov For coupling with various primary and secondary amines, including anilines and heterocyclic amines, specific catalyst systems have been optimized. nih.govresearchgate.net Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or weaker inorganic bases such as cesium carbonate (Cs₂CO₃) are commonly employed. nih.gov

| Amine Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Primary Aliphatic Amine (e.g., n-Butylamine) | Pd₂(dba)₃ / BrettPhos | NaOt-Bu | Toluene | 3-(Butylamino)isoquinoline-5-carbaldehyde |

| Secondary Amine (e.g., Piperidine) | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 3-(Piperidin-1-yl)isoquinoline-5-carbaldehyde |

| Aromatic Amine (e.g., Aniline) | Pd-PEPPSI-IPr | Cs₂CO₃ | Toluene/Water | 3-(Phenylamino)isoquinoline-5-carbaldehyde |

Suzuki Coupling

The Suzuki-Miyaura coupling reaction is a cornerstone of C-C bond formation, linking an organoboron species with an organohalide using a palladium catalyst and a base. organic-chemistry.orgyoutube.com this compound is an ideal substrate for this reaction, allowing for the introduction of various aryl, heteroaryl, or vinyl groups at the C-3 position. The catalytic cycle involves oxidative addition of the chloro-isoquinoline to Pd(0), transmetalation with a boronate complex (formed from the boronic acid and base), and reductive elimination. libretexts.orgyoutube.com

A wide range of palladium precursors (e.g., Pd(OAc)₂, Pd(PPh₃)₄) and phosphine (B1218219) ligands can be used. nih.gov The reaction is compatible with numerous functional groups and can often be performed in aqueous solvent mixtures. nih.gov For a chloro-substituted heterocycle like the target compound, a catalyst system employing an electron-rich, bulky phosphine ligand would likely be required to facilitate the challenging oxidative addition step. nih.gov

| Boronic Acid Partner | Catalyst/Ligand | Base | Solvent | Expected Product |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 3-Phenylisoquinoline-5-carbaldehyde |

| Thiophene-2-boronic acid | PdCl₂(dppf) | Na₂CO₃ | DMF | 3-(Thiophen-2-yl)isoquinoline-5-carbaldehyde |

| Vinylboronic acid pinacol (B44631) ester | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/Water | 3-Vinylisoquinoline-5-carbaldehyde |

Transformations of the Isoquinoline Ring System

The bifunctional nature of this compound makes it a prime candidate for constructing more complex, fused heterocyclic systems.

Ring Annulation and Fused Heterocycle Formation

Ring annulation reactions can proceed by leveraging the reactivity of both the chloro and aldehyde groups. Based on the chemistry of the analogous 2-chloroquinoline-3-carbaldehydes, several strategies can be envisioned. researchgate.netbeilstein-journals.org

For instance, reaction with bifunctional nucleophiles can lead to the formation of a new ring fused to the isoquinoline core. A reaction with a hydrazine (B178648) derivative could first form a hydrazone at the aldehyde, followed by an intramolecular nucleophilic aromatic substitution of the C-3 chloride to yield a pyridazino[4,3-c]isoquinoline system. Similarly, reaction with a compound containing an active methylene group and a nucleophilic group (e.g., an amino or thiol group) could lead to fused pyridine (B92270) or thiopyran rings, respectively. beilstein-journals.org

Another well-established route involves the reaction of the aldehyde with an active methylene compound (like malononitrile or ethyl cyanoacetate) followed by cyclization involving the chloro group. For example, condensation with 2-mercaptoacetic acid in the presence of an amine would likely produce a thiazolidinone ring attached to the isoquinoline system, a reaction documented for the quinoline (B57606) analogue. beilstein-journals.org

Structural Modifications within the Isoquinoline Core

Modifying the core isoquinoline structure itself is a more complex challenge but offers a route to novel heterocyclic frameworks. One potential transformation is a ring expansion. For example, research has shown that indoles can be converted into quinolines via a rhodium-catalyzed reaction with halodiazoacetates, which proceeds through a cyclopropanation-ring expansion pathway. While a different starting material, this demonstrates the possibility of rearranging heterocyclic cores. A hypothetical, analogous transformation starting from a derivative of this compound could potentially be devised to access larger, more complex ring systems, although no direct precedent exists for this specific substrate. Such advanced transformations would require bespoke catalyst development and reaction design.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. The B3LYP hybrid functional in combination with a 6-31G(d,p) basis set is a commonly employed method for optimizing the geometry of similar heterocyclic aldehydes. siftdesk.org Such calculations for 3-Chloroisoquinoline-5-carbaldehyde would yield precise bond lengths and angles, providing a detailed three-dimensional model of the molecule in its ground state.

For instance, in a related compound, 8-chloroquinoline (B1195068) 2-carbaldehyde, DFT calculations have determined the bond lengths of the aromatic C=C bonds to be in the range of 1.371 to 1.394 Å, while C-C single bonds are around 1.421 Å. siftdesk.org The C-Cl bond length was found to be approximately 1.76 Å. siftdesk.org Similar calculations for this compound would be expected to yield comparable values, which are crucial for understanding the molecule's steric and electronic properties.

Table 1: Predicted Geometrical Parameters for this compound using DFT/B3LYP/6-31G(d,p)

| Parameter | Predicted Value |

|---|---|

| C-Cl Bond Length | ~ 1.75 Å |

| C=O Bond Length | ~ 1.22 Å |

| C-H (aldehyde) Bond Length | ~ 1.11 Å |

| Isoquinoline (B145761) Ring C-C Bond Lengths | 1.38 - 1.43 Å |

| Isoquinoline Ring C-N Bond Lengths | ~ 1.33 - 1.37 Å |

Note: The values in this table are illustrative and based on typical DFT calculations for similar molecules.

Time-Dependent DFT (TD-DFT) for Electronic Absorption and Excited State Properties

To understand the electronic transitions and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. This approach allows for the calculation of the molecule's UV-Vis absorption spectrum by simulating the electronic excitations from the ground state to various excited states.

Studies on analogous quinoline (B57606) derivatives have demonstrated the utility of TD-DFT in predicting the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which correlate with the intensity of the absorption bands. eurjchem.com For this compound, TD-DFT calculations would likely reveal π → π* and n → π* transitions characteristic of aromatic systems with a carbonyl substituent. The solvent environment can also be modeled to account for its effect on the electronic spectra. eurjchem.com

Conformational Analysis and Energy Profiling

Conformational analysis is essential for understanding the three-dimensional shapes a molecule can adopt and their relative stabilities. lumenlearning.com For this compound, the primary focus of conformational analysis would be the rotation around the single bond connecting the carbaldehyde group to the isoquinoline ring.

By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This would identify the most stable conformer(s) and the energy barriers between them. Such studies on similar molecules have shown that planar conformations, where the aldehyde group is coplanar with the aromatic ring, are often the most stable due to favorable conjugation. nih.gov

Molecular Electrostatic Potential (MEP) Mapping and Atomic Charge Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and identifying regions that are susceptible to electrophilic or nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing varying potential values.

For this compound, the MEP map would be expected to show a region of negative potential (typically colored red) around the electronegative oxygen and nitrogen atoms, indicating their nucleophilic character. Conversely, regions of positive potential (blue) would be anticipated around the hydrogen atoms and the carbon atom of the carbonyl group, highlighting their electrophilic nature. researchgate.net Natural Bond Orbital (NBO) analysis can further quantify this by providing the partial atomic charges on each atom in the molecule. siftdesk.org

Table 2: Illustrative NBO Charges for Selected Atoms in this compound

| Atom | Predicted NBO Charge (e) |

|---|---|

| O (carbonyl) | ~ -0.6 |

| N (isoquinoline) | ~ -0.5 |

| C (carbonyl) | ~ +0.4 |

Note: The values in this table are illustrative and based on typical NBO calculations for similar molecules.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's ability to act as an electron donor or acceptor.

For this compound, the HOMO is likely to be distributed over the electron-rich isoquinoline ring system, indicating its nucleophilic character. The LUMO, on the other hand, would be expected to be localized more on the carbaldehyde group and the carbon atom attached to the chlorine, suggesting these are the primary sites for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.net

In Silico Studies of Reaction Mechanisms

Computational methods can be employed to model the entire course of a chemical reaction, providing a detailed, step-by-step understanding of the reaction mechanism. This involves locating the transition state structures and calculating the activation energies for each step of a proposed reaction pathway.

For this compound, in silico studies could be used to investigate a variety of reactions, such as nucleophilic substitution at the chlorinated position, or addition reactions at the carbonyl group. By comparing the activation energies of different possible pathways, the most likely reaction mechanism can be predicted. These theoretical investigations can be invaluable for designing new synthetic routes and optimizing reaction conditions.

Applications in Advanced Chemical Research

Medicinal Chemistry Research and Drug Discovery Endeavors

The development of novel therapeutic agents is a cornerstone of medicinal chemistry. The isoquinoline (B145761) scaffold is integral to this field, with many derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. nih.govnumberanalytics.comresearchgate.net 3-Chloroisoquinoline-5-carbaldehyde represents a key building block for creating libraries of novel compounds for biological screening and drug discovery.

The functional handles on this compound allow for the synthesis of derivatives with potential therapeutic applications. The inherent bioactivity of the isoquinoline core, combined with the diverse functionalities that can be introduced, makes its derivatives prime candidates for screening against various diseases.

Anticancer Activity : The isoquinoline skeleton is found in many compounds with demonstrated antitumor properties. nih.govnih.gov Derivatives synthesized from this compound can be evaluated for their ability to inhibit the growth of various cancer cell lines. For instance, the synthesis of N-aryl phthalideisoquinolines has led to the discovery of compounds that efficiently inhibit tumor cell growth by inducing cell cycle arrest. nih.gov Research on 3-arylisoquinolines has also revealed a broad antitumor spectrum against human tumor cell lines. nih.gov

Antimicrobial Activity : With the rise of antibiotic resistance, there is a continuous need for new antimicrobial agents. Quinoline (B57606) and isoquinoline derivatives have historically shown promise in this area. researchgate.net Modifications of the this compound scaffold can lead to novel compounds with potential antibacterial or antifungal properties.

Neuroprotective Effects : Certain isoquinoline-based compounds have been investigated for their potential in treating neurodegenerative diseases. numberanalytics.com For example, some natural and synthetic compounds containing this scaffold have shown protective effects against neuronal cell damage induced by oxidative stress. nih.gov Derivatives of this compound could be explored for similar neuroprotective activities.

Anti-inflammatory Properties : Chronic inflammation is implicated in numerous diseases. The development of new anti-inflammatory agents is an active area of research. nih.gov The isoquinoline framework is a component of molecules that can modulate inflammatory pathways. nih.gov By derivatizing this compound, novel compounds can be synthesized and tested for their ability to inhibit inflammatory mediators.

| Bioactivity Profile | Therapeutic Target/Application | Rationale Based on Related Scaffolds | Citation |

|---|---|---|---|

| Anticancer | Inhibition of tumor cell proliferation, induction of apoptosis, cell cycle arrest. | The isoquinoline core is present in numerous natural and synthetic anticancer agents. Derivatives have shown broad antitumor activity. | nih.govnih.govnih.gov |

| Antimicrobial | Inhibition of bacterial or fungal growth. | Quinoline and isoquinoline derivatives have a history of use and investigation as antimicrobial agents. | researchgate.net |

| Neuroprotective | Protection against neuronal damage in neurodegenerative diseases like Parkinson's or Alzheimer's. | The isoquinoline alkaloid apomorphine (B128758) is used in Parkinson's treatment. Other derivatives show protection against oxidative stress in neuronal cells. | numberanalytics.comnih.gov |

| Anti-inflammatory | Modulation of inflammatory pathways, such as inhibition of cyclooxygenase (COX) enzymes. | The isoquinoline framework is considered a privileged structure for designing molecules with diverse pharmacological effects, including anti-inflammatory action. | nih.govnih.gov |

A primary strategy in drug discovery is the design of molecules that specifically inhibit enzymes or interact with cellular receptors involved in disease processes. The reactive sites of this compound are ideal for creating derivatives aimed at such targets.

The aldehyde group can be readily converted into other functional groups, such as imines or thiosemicarbazones. Thiosemicarbazones, for example, are a well-known class of compounds that can act as enzyme inhibitors. Specifically, derivatives of pyridine-2-carboxaldehyde thiosemicarbazone have been shown to be potent inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis, making them effective antineoplastic agents. nih.gov This suggests that thiosemicarbazone derivatives of this compound could be synthesized and evaluated for similar inhibitory activity against various enzymes.

Furthermore, the chlorine atom at the 3-position can be displaced by various nucleophiles, allowing for the introduction of a wide range of substituents that can interact with the active sites of enzymes or the binding pockets of receptors. For instance, reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), an enzyme implicated in various physiological processes, have been developed, highlighting the importance of designing specific inhibitors to avoid off-target effects. nih.gov Derivatives of this compound could be designed to target specific enzymes like kinases, proteases, or lipases.

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. researchgate.netdrugdesign.org By systematically modifying a lead compound and assessing the biological activity of the resulting analogs, researchers can identify key structural features responsible for potency and selectivity. nih.gov

For derivatives of this compound, SAR studies would involve synthesizing a series of analogs with variations at different positions and evaluating their biological effects.

Key Areas for SAR Exploration:

Modification of the Aldehyde Group (C5): The aldehyde can be reduced to an alcohol, oxidized to a carboxylic acid, or converted into various imine, oxime, or hydrazone derivatives. Each modification alters the molecule's steric and electronic properties, which can significantly impact binding to a biological target.

Substitution at the Chloro Position (C3): The chlorine atom can be replaced with different amines, alcohols, or thiols, or used in cross-coupling reactions to introduce aryl or alkyl groups. This allows for probing how different substituents in this region affect activity.

Substitution on the Isoquinoline Core: If the synthesis allows, adding substituents to the benzene (B151609) ring portion of the isoquinoline scaffold can modulate lipophilicity, solubility, and electronic distribution, which are critical for pharmacokinetic and pharmacodynamic properties. nih.gov

| Structural Modification | Example of Variation | Potential Impact on Activity | Rationale | Citation |

|---|---|---|---|---|

| Modification at C5-aldehyde | Conversion to a thiosemicarbazone | Increased enzyme inhibitory activity | The thiosemicarbazone moiety is a known chelating group and can interact with metal ions in enzyme active sites, such as in ribonucleotide reductase. | nih.gov |

| Substitution at C3-chloro | Replacement with an aniline (B41778) derivative | Enhanced receptor binding | The nitrogen atom could form a key hydrogen bond with the receptor site, a common interaction for kinase inhibitors. | drugdesign.org |

| Addition to the core scaffold | Introduction of methoxy (B1213986) groups | Improved potency and selectivity | Altering the electronic properties and lipophilicity can lead to better fit and interaction within a specific binding pocket. | nih.govnih.gov |

| Variation of aryl substituents | Changing substitution patterns on a C3-aryl group | Modulated antitumor spectrum | The position and nature of substituents on an appended aryl ring can drastically alter the compound's activity against different cell lines. | nih.gov |

Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, accelerating the process by minimizing costs and time. researchgate.net CADD methods are broadly classified into structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govnih.gov

For this compound, CADD can be employed in several ways:

Virtual Screening: A virtual library of derivatives can be generated by computationally modifying the this compound scaffold. This library can then be screened against the three-dimensional structure of a target protein to identify potential hits.

Molecular Docking: This SBDD technique predicts the preferred orientation of a molecule when bound to a target, forming a stable complex. nih.gov For a derivative of this compound, docking simulations can predict its binding mode and affinity (e.g., binding energy) within the active site of a target enzyme, such as a kinase or a viral protease. nih.gov This information helps prioritize which compounds to synthesize and test experimentally.

Pharmacophore Modeling: In the absence of a known target structure (LBDD), a pharmacophore model can be built based on a set of known active compounds. This model defines the essential spatial arrangement of features necessary for biological activity. Derivatives of this compound can then be designed to fit this model.

The integration of CADD with experimental work creates an iterative cycle of design, synthesis, and testing, which can significantly shorten the timeline for discovering new drug candidates. nih.gov

Catalysis Research

The unique electronic and structural properties of heterocyclic compounds like isoquinoline make them valuable scaffolds for the development of ligands in catalysis.

The isoquinoline framework can act as a ligand in transition metal catalysis, with the nitrogen atom serving as a coordination site. nih.gov this compound is a particularly interesting precursor for ligand synthesis due to its multiple functionalization points.

The nitrogen atom of the isoquinoline ring, combined with a donor atom from a substituent, can form a chelate ring with a metal center, leading to a more stable catalyst complex. The aldehyde group at the C5 position can be converted into an imine or an amine, which can act as a second coordination site. For example, reaction with a chiral amine would produce a chiral Schiff base ligand. The chlorine atom at C3 can also be substituted with groups containing other donor atoms (e.g., phosphorus, sulfur, or oxygen), potentially creating bidentate or pincer-type ligands.

The development of new catalytic systems is crucial for efficient organic synthesis. researchgate.netrsc.org By using the this compound scaffold, novel ligands can be designed and synthesized. These ligands can then be complexed with various metals (e.g., palladium, rhodium, ruthenium, copper) to create catalysts for a wide range of chemical transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. nih.gov

Application in Organic Transformation Catalysis

The isoquinoline framework, particularly when functionalized, presents significant opportunities in the realm of catalysis. While direct catalytic applications of this compound itself are not extensively documented, its derivatives are emerging as potent ligands and components in catalytic systems. The strategic placement of the chloro and aldehyde functionalities allows for a wide range of chemical modifications, leading to the creation of novel ligands for metal-catalyzed reactions.

For instance, the aldehyde group can be readily converted into imines, which can then coordinate with various transition metals. These metal complexes can exhibit catalytic activity in a range of organic transformations. The chlorine atom, on the other hand, can be substituted through nucleophilic aromatic substitution reactions, providing another avenue for catalyst modification and tuning of electronic and steric properties.

Research into analogous quinoline-based systems has demonstrated the potential of such scaffolds. For example, derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622) have been utilized in palladium-catalyzed cross-coupling reactions, highlighting the reactivity of the chloro-substituted heterocyclic core. nih.govnih.gov These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation, which are crucial steps in the synthesis of pharmaceuticals and functional materials. The insights gained from these related structures underscore the latent potential of this compound derivatives in the development of new and efficient catalytic processes.

Materials Science Research

The unique photophysical and electronic properties of the isoquinoline scaffold make this compound an attractive starting material for the development of advanced materials.

Development of Fluorescent Probes and Photophysical Materials

The development of fluorescent probes for biological imaging and sensing is a rapidly advancing field. mdpi.comrsc.orgrsc.org The isoquinoline core is a known fluorophore, and its derivatives can exhibit interesting photophysical properties. nih.govmdpi.comresearchgate.net The aldehyde group in this compound serves as a reactive handle for the attachment of various recognition moieties or for modulating the electronic characteristics of the fluorescent core.

For example, condensation of the aldehyde with specific amines can lead to the formation of Schiff base derivatives. The photophysical properties of these derivatives, such as their absorption and emission wavelengths, can be fine-tuned by altering the electronic nature of the amine. This strategy allows for the rational design of fluorescent probes that can respond to specific analytes or environmental changes. nih.gov Recent studies on quinoline-based systems have shown that the introduction of aryl or arylvinyl substituents through cross-coupling reactions can lead to compounds with significant intramolecular charge transfer (ICT) character, resulting in tunable emission properties. mdpi.comresearchgate.net Similar strategies applied to this compound could yield novel fluorescent materials with applications in bioimaging and optoelectronics.

| Precursor Compound | Reaction Type | Resulting Derivative | Potential Application |

| This compound | Condensation with an amine | Schiff base derivative | Fluorescent probe |

| This compound | Cross-coupling with arylboronic acid | Aryl-substituted isoquinoline | Photophysical material |

Applications in Organic Electronic Materials Research

Organic semiconductors are at the heart of next-generation electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netrsc.orgsigmaaldrich.comkaust.edu.sa The design and synthesis of new organic materials with tailored electronic properties is crucial for advancing this field. The isoquinoline ring system, being an electron-deficient aromatic system, can act as an electron-acceptor unit in donor-acceptor type organic semiconductors.

The this compound molecule provides a platform for the synthesis of such materials. The aldehyde group can be utilized in various condensation reactions, such as Knoevenagel or Wittig reactions, to extend the π-conjugation of the system. The chloro substituent offers a site for cross-coupling reactions, enabling the introduction of various electron-donating or electron-withdrawing groups to modulate the frontier molecular orbital energy levels. This fine-tuning of the electronic structure is essential for optimizing charge injection, transport, and recombination properties in organic electronic devices. While specific research on this compound in this area is still emerging, the principles established with analogous quinoline and isoquinoline derivatives suggest a promising future. nih.gov

Role as Versatile Synthetic Building Blocks for Complex Molecules

Perhaps the most significant role of this compound is its utility as a versatile building block in organic synthesis. nih.govsciencedaily.comsigmaaldrich.comsigmaaldrich.comsemanticscholar.org The presence of two distinct and reactive functional groups, the aldehyde and the chloro group, allows for a stepwise and controlled elaboration of the molecular structure.

The aldehyde group is a gateway to a multitude of chemical transformations. It can undergo nucleophilic addition, reduction to an alcohol, oxidation to a carboxylic acid, and participate in various condensation and multicomponent reactions. nih.gov For instance, the reaction of similar chloroquinoline carbaldehydes with various nucleophiles has been shown to produce a diverse array of heterocyclic compounds. mdpi.comresearchgate.net

The chloro group at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide range of substituents, including amines, alkoxides, and thiolates. This reactivity is crucial for building molecular complexity and accessing a diverse chemical space. Furthermore, the chloro group can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov

This dual reactivity makes this compound a powerful tool for the synthesis of complex molecules, including biologically active compounds and novel functional materials. The ability to selectively manipulate each functional group provides chemists with a high degree of control over the synthetic process, enabling the construction of intricate molecular architectures. nih.govsciencedaily.com

| Functional Group | Type of Reaction | Potential Products |

| Aldehyde | Nucleophilic addition | Secondary alcohols |

| Aldehyde | Wittig reaction | Alkenes |

| Aldehyde | Reductive amination | Amines |

| Chloro | Nucleophilic substitution | Ethers, amines, thioethers |

| Chloro | Suzuki coupling | Biaryls |

| Chloro | Sonogashira coupling | Alkynes |

This compound stands as a testament to the power of functionalized heterocyclic compounds in modern chemical research. Its applications, though still being explored, already demonstrate its significant potential in catalysis, materials science, and as a cornerstone for the synthesis of complex molecular structures. As research continues to uncover the full extent of its reactivity and utility, this compound is poised to become an increasingly important tool in the chemist's arsenal (B13267) for innovation and discovery.

Future Research Directions and Outlook

Innovations in Green Chemistry and Sustainable Synthesis of 3-Chloroisoquinoline-5-carbaldehyde

The chemical industry's increasing emphasis on sustainability is driving the development of environmentally benign synthetic methods. Future research will focus on moving beyond traditional, often harsh, synthesis conditions to adopt greener alternatives for producing this compound and its derivatives. Key innovations are expected in the following areas:

Catalyst-Free and Metal-Free Reactions: A significant push towards sustainability involves eliminating the need for catalysts, especially those based on heavy or precious metals, which can be toxic and costly. organic-chemistry.org Research into reaction mechanisms that proceed efficiently at lower temperatures without a catalyst will be a primary goal. organic-chemistry.org

Aqueous and Green Solvents: The use of water as a solvent in organic synthesis is highly attractive due to its low cost and environmental friendliness. nih.gov Following precedents in quinoline (B57606) synthesis, future methods for this compound may utilize water or other green solvents like polyethylene (B3416737) glycol (PEG), which has been shown to be effective and recyclable in the synthesis of related quinoline-based molecules. nih.govscielo.br

Energy-Efficient Methodologies: Microwave-assisted synthesis represents a significant advance in green chemistry. organic-chemistry.org Its application can drastically reduce reaction times from hours to minutes, leading to substantial energy savings and often improved yields compared to conventional heating methods. organic-chemistry.org

Multi-Component Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to form a complex product, minimizing waste and improving atom economy. nih.gov Developing MCRs for the one-pot synthesis of functionalized derivatives from this compound will be a key area of exploration.

Table 1: Comparison of Sustainable Synthesis Strategies for Isoquinoline (B145761)/Quinoline Scaffolds

| Synthesis Strategy | Key Features | Potential Advantages for this compound | Reference |

|---|---|---|---|

| TsOH-Catalyzed Three-Component Reaction | Uses water as a solvent; avoids metal catalysts. | Environmentally friendly, cost-effective, high atom economy. | nih.gov |

| Microwave-Assisted Synthesis | Significantly reduced reaction times; improved yields. | Rapid library synthesis, energy efficiency. | organic-chemistry.org |

| Catalyst-Free Synthesis | No catalyst required; often proceeds at lower temperatures. | Reduced cost, toxicity, and waste generation. | organic-chemistry.org |

| Recyclable Solvents (e.g., PEG 400) | Solvent can be recovered and reused multiple times. | Lower environmental impact, cost savings. | scielo.br |

| Sequential Cyclization-Deoxygenation | Efficient, robust, and high-yielding approach. | Access to diverse functionalized isoquinolines. | thieme-connect.com |

Advanced Exploration of Bioactive Derivatives and Target Identification

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov The this compound molecule is an ideal starting point for generating diverse libraries of novel compounds for drug discovery.

Future research will focus on synthesizing derivatives by modifying the aldehyde and chloro- functionalities to explore a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.govchemimpex.comnih.gov For instance, chloroquinoline derivatives have shown promise as cytotoxic agents, suggesting that derivatives of this compound could be investigated as potential anticancer therapeutics. nih.gov

A critical aspect of this research will be the precise identification of the biological targets of these new derivatives. Modern chemical proteomics offers powerful tools for this purpose. nih.gov Techniques like:

Activity-Based Protein Profiling (ABPP): This method uses chemical probes that react with active sites in enzymes, allowing for the identification of enzymes that are targeted by a bioactive compound. nih.gov

Competitive Chemoproteomics using Clickable Probes (CCCP): This approach involves creating a "clickable" version of the bioactive compound. This probe is introduced into cells or cell lysates, where it binds to its target proteins. The probe-protein complexes can then be isolated and the target protein identified using mass spectrometry. nih.gov

By employing these advanced methods, researchers can move beyond simply identifying that a compound is active and uncover its precise mechanism of action, which is crucial for further drug development. nih.gov

Table 2: Examples of Bioactive Isoquinoline/Quinoline Derivatives and Target Identification Approaches

| Derivative Class | Biological Activity | Potential Target/Mechanism | Target Identification Method | Reference |

|---|---|---|---|---|

| 1-Pentyl-THIQs | Antimicrobial, Antifungal | Cell membrane disruption | Structure-Activity Relationship (SAR) studies | nih.gov |

| Chloroquinoline-sulfonamides | Anticancer (Cytotoxic) | PI3K Enzyme Inhibition | Molecular Docking, Enzyme Assays | nih.gov |

| 8-Chloroisoquinoline Analogs | Anticancer, Anti-inflammatory | Enzyme Inhibition, Receptor Binding | Not specified | chemimpex.com |

| General Small Molecules | Various | Unknown | Chemical Proteomics (ABPP, CCCP) | nih.gov |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research. engineering.org.cn In the context of this compound, these technologies will be instrumental in accelerating the discovery and development process.

Predictive Modeling: AI models, particularly deep neural networks and transformers, can be trained on vast datasets of chemical reactions and biological activity. researchgate.netyoutube.com These models can predict the likely bioactivity of novel derivatives of this compound before they are even synthesized, allowing chemists to prioritize the most promising candidates.

De Novo Drug Design: Machine learning algorithms can design entirely new molecular structures based on desired properties. This could be used to generate novel isoquinoline derivatives with optimized activity against a specific biological target.

Retrosynthesis and Reaction Prediction: A major challenge in chemistry is planning how to synthesize a complex molecule. AI-powered retrosynthesis tools can analyze a target structure, such as a complex derivative of this compound, and propose a step-by-step synthetic pathway. engineering.org.cnyoutube.com These tools learn from millions of published reactions to predict the most efficient and viable routes, saving significant time and resources in the lab. youtube.com For example, transformer models treat reaction prediction as a translation task, converting a product's chemical representation (like a SMILES string) into the required reactants. researchgate.netyoutube.com

The integration of AI will create a closed loop of design, prediction, synthesis, and testing, dramatically accelerating the pace of innovation.

Novel Applications in Emerging Fields of Chemical Science

While the pharmaceutical potential of isoquinolines is well-established, future research will also explore the application of this compound derivatives in other advanced scientific fields. The compound's versatile structure makes it an excellent building block for functional materials.

Materials Science: Related chloroisoquinoline and quinoline compounds have been investigated for use in creating organic semiconductors and luminescent materials. chemimpex.comacs.org The conjugated ring system of the isoquinoline core, combined with the potential for polymerization or modification via the aldehyde group, makes derivatives of this compound promising candidates for developing new materials for electronics and photonics.

Corrosion Inhibition: Certain isoquinoline derivatives have demonstrated efficacy as corrosion inhibitors for metals. acs.org The ability of the nitrogen atom and pi-electron system to coordinate with metal surfaces makes this a viable area for future investigation.

Agrochemicals: The isoquinoline skeleton is found in compounds with applications in agriculture. chemimpex.comrsc.org The development of new pesticides or herbicides based on the this compound scaffold is a plausible research direction. chemimpex.com

Catalysis: The isoquinoline moiety can act as a ligand in coordination chemistry. Derivatives could be developed as novel ligands for transition metal catalysts, enabling new types of chemical transformations.

Table 3: Potential Applications of this compound in Emerging Fields

| Field of Application | Role of this compound | Potential Products/Technologies | Reference |

|---|---|---|---|

| Materials Science | Building block for conjugated polymers and functional molecules. | Organic semiconductors, fluorescent probes, dyes. | chemimpex.comacs.org |

| Industrial Chemistry | Active agent for surface protection. | Corrosion inhibitors for steel and other metals. | acs.org |

| Agrochemistry | Scaffold for developing new bioactive compounds. | Novel pesticides or herbicides. | chemimpex.comrsc.org |

| Catalysis and Synthesis | Precursor for chiral ligands and complex intermediates. | Asymmetric catalysts, building blocks for total synthesis. | acs.org |

Q & A

Q. How are structural data for this compound archived to ensure reproducibility?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.